molecular formula C20H14N6S B4878465 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B4878465
M. Wt: 370.4 g/mol
InChI Key: KEGCIEVHFREQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has been widely studied in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in microbial and cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer activity, 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has been shown to exhibit other biochemical and physiological effects. It has been found to possess potent antioxidant activity, protecting cells from oxidative stress and damage. It has also been shown to modulate the immune system, enhancing the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile in lab experiments is its broad-spectrum antimicrobial and anticancer activity. It is also relatively easy and cost-effective to synthesize. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are many potential future directions for research on 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. One area of interest is the development of more potent and selective analogs of this compound for use as antimicrobial and anticancer agents. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has shown great potential for use in various scientific research fields. Its broad-spectrum antimicrobial and anticancer activity, along with its other biochemical and physiological effects, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential toxicity, and to develop more potent and selective analogs for therapeutic use.

Synthesis Methods

The synthesis of 4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile involves the reaction of 4-bromo-1-cyanobenzene and 4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess potent anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-[(4-phenyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6S/c21-12-15-6-8-16(9-7-15)14-27-20-25-24-19(18-13-22-10-11-23-18)26(20)17-4-2-1-3-5-17/h1-11,13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCIEVHFREQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.